methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
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Overview
Description
The compound is a derivative of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone . This compound has an empirical formula of C11H13N3 and a molecular weight of 187.24 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, has been synthesized by condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine .Molecular Structure Analysis
The molecular structure of the related compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR and EI-MS spectral analysis .Physical And Chemical Properties Analysis
The related compound, 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is a solid .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives are synthesized through various methods, including the 3+2 annulation method for direct synthesis of substituted pyrazoles. Such methods involve cyclocondensation reactions and are characterized using spectroscopic methods (NMR, mass, UV-Vis) and single crystal X-ray diffraction studies. These techniques confirm molecular structures and facilitate further analysis of physical and chemical properties (Naveen et al., 2021).
Antimicrobial Activities
Some pyrazole derivatives have been synthesized and tested for their antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungi. The antibacterial and antifungal screenings of these compounds reveal potential applications in addressing microbial resistance and developing new antimicrobial agents (Siddiqui et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-15(13(19)9-14(20)16(21)22-3)11(2)18(17-10)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQJJAMJORGUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate |
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